![molecular formula C19H32N2O4 B1663001 [(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate CAS No. 1113403-10-4](/img/structure/B1663001.png)
[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate, also known as AMPA, is a chemical compound that is widely used in scientific research. It is a synthetic analog of glutamate, which is a neurotransmitter that plays a crucial role in the central nervous system. AMPA is a potent agonist of the glutamate receptor and is used to study the biochemical and physiological effects of glutamate in the brain.
Applications De Recherche Scientifique
Asymmetrical Schiff Bases in Electrode Development
Mashhadizadeh, Sheikhshoaie, and Saeid-Nia (2005) explored the use of asymmetrical Schiff bases, specifically 5-[((4-Methyl phenyl) azo)-N-(6-amino-2-pyridin) salicylaldimine] and 5-[((4-methyl phenyl) azo)-N-(2-diamino-2-cyano-1-ethyl cyanide) salicylaldehyde], as ionophores in PVC membrane electrodes. These compounds showed effective selectivity for cadmium ions, indicating potential applications in detecting heavy metals in various environments (Mashhadizadeh, Sheikhshoaie, & Saeid-Nia, 2005).
Synthesis of 1,3-Amino Alcohols
Barluenga et al. (1991) demonstrated the synthesis of 1,3-amino alcohols from 2-aza-1,3-dienes, which involved the reduction of 5,6-dihydro-2H-1,3-oxazines. This process, utilizing compounds like 5-methyl-4,6-diphenyl-3-[(1R*)-1-phenylpropyl]tetrahydro-2H-1,3-oxazine, creates complex molecules with multiple stereocenters, contributing to advancements in stereochemical studies in organic chemistry (Barluenga et al., 1991).
Modification of Amino Acids for Increased Drug Permeability
Ossowicz-Rupniewska et al. (2022) explored the modifications of (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid with amino acid isopropyl esters. Their study revealed that such modifications could enhance the effectiveness and skin permeability of drugs like ibuprofen, suggesting potential applications in transdermal drug delivery systems (Ossowicz-Rupniewska et al., 2022).
Investigation of Microwave-Induced Nonenzymatic Browning
Hidalgo and Zamora (1995) studied the compounds produced in a lysine/(E)-4,5-epoxy-(E)-2-heptenal model system under microwave irradiation. This research helps in understanding the molecular mechanisms of nonenzymatic browning in foods, which is crucial for food science and technology (Hidalgo & Zamora, 1995).
Synthesis and Reactivity of Phenyl Azetidines
Doraswamy and Ramana (2013) conducted a study on the synthesis of substituted phenyl azetidines, which included the reaction of 2-(4-bromo phenyl) methyl cyanide to form compounds with potential antimicrobial properties. This research contributes to the field of medicinal chemistry and the development of new antimicrobial agents (Doraswamy & Ramana, 2013).
Propriétés
Numéro CAS |
1113403-10-4 |
|---|---|
Nom du produit |
[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate |
Formule moléculaire |
C19H32N2O4 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t10-;5-/m00/s1 |
Clé InChI |
IHHXIUAEPKVVII-PTKYJSHISA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)[O-].C(CC[NH3+])C[C@@H](C(=O)O)N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].C(CC[NH3+])CC(C(=O)O)N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].C(CC[NH3+])CC(C(=O)O)N |
Apparence |
Solid powder |
Autres numéros CAS |
113403-10-4 57469-77-9 |
Pictogrammes |
Irritant |
Synonymes |
Dexibuprofen lysine; Doctrin; L 669455; L669455; L-669455; L-669,455; L 669,455; L669,455; MK 233; MK-233; MK233.; L-lysine compound with (S)-2-(4-isobutylphenyl)propanoic acid (1:1) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



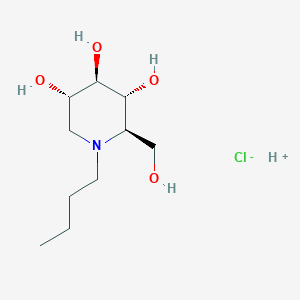
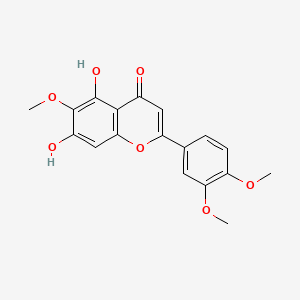

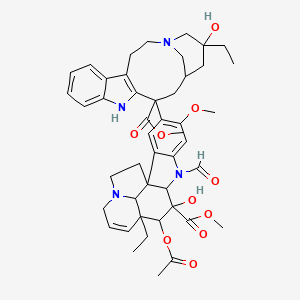
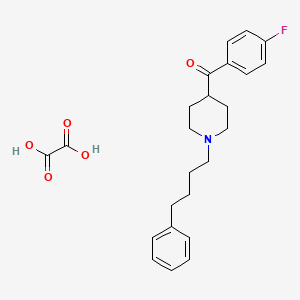

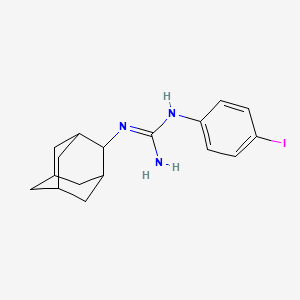
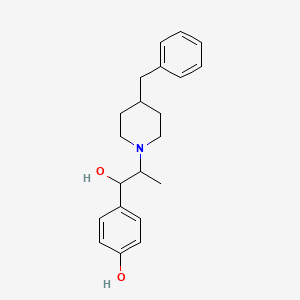

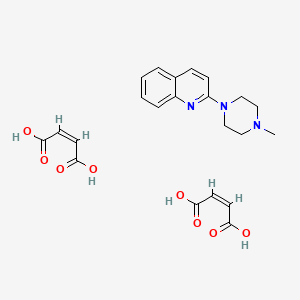

![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1662939.png)

![Benzaldehyde, 3-chloro-, [(3-chlorophenyl)methylene]hydrazone](/img/structure/B1662941.png)